Product packaging for Benzoyl-L-alanine beta-naphthylamide(Cat. No.:CAS No. 201988-47-8)

Benzoyl-L-alanine beta-naphthylamide

Cat. No.: B556315
CAS No.: 201988-47-8
M. Wt: 318.4 g/mol
InChI Key: RSVUNQQWZZPHKB-AWEZNQCLSA-N
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Description

Academic Significance in Contemporary Biochemical and Pharmaceutical Sciences

The academic importance of Benzoyl-L-alanine beta-naphthylamide is primarily centered on its application in drug discovery and development. It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably in the development of analgesics and anti-inflammatory drugs. chemimpex.com The unique structure of the molecule allows for chemical modifications that can lead to the development of new therapeutic agents with enhanced efficacy. chemimpex.com

In the field of biochemical research, this compound is utilized in studies concerning enzyme inhibition and protein interactions. chemimpex.com Its ability to interact with enzymes makes it a valuable tool for researchers who are exploring biochemical pathways and aiming to understand cellular processes at a molecular level. chemimpex.com The structural characteristics of this compound, such as its potential to enhance membrane permeability, also make it a subject of interest in studies related to drug delivery and cellular uptake. chemimpex.com

Overview of its Role as a Probe and Intermediate in Research

This compound's primary and well-documented role in research is as a synthetic intermediate. Its chemical structure provides a foundational scaffold for the synthesis of more complex molecules. For instance, derivatives of N-benzoylphenylalanine have been synthesized and evaluated for their anti-inflammatory properties.

While less explicitly documented in widespread use as a standalone probe compared to other similar molecules, its structural components suggest a potential utility in enzymatic assays. The beta-naphthylamide group is a known chromophore that, when cleaved from a substrate by enzymatic activity, can be detected colorimetrically. This principle is the basis for assays using similar compounds like Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA), which is a chromogenic substrate for proteolytic enzymes such as trypsin and cathepsin. sigmaaldrich.comsigmaaldrich.com The hydrolysis of the bond between the amino acid and the beta-naphthylamine moiety by these enzymes releases the chromophore, allowing for the quantification of enzyme activity. sigmaaldrich.com Given these characteristics, this compound is a valuable tool for researchers, particularly in the context of developing new pharmaceuticals and studying enzymatic processes. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O2 B556315 Benzoyl-L-alanine beta-naphthylamide CAS No. 201988-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14(21-20(24)16-8-3-2-4-9-16)19(23)22-18-12-11-15-7-5-6-10-17(15)13-18/h2-14H,1H3,(H,21,24)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVUNQQWZZPHKB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427198
Record name Benzoyl-L-alanine beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201988-47-8
Record name Benzoyl-L-alanine beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201988-47-8
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Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for Benzoyl-L-alanine Beta-Naphthylamide

The synthesis of this compound is a multi-step process that begins with the preparation of its precursors, N-benzoyl-L-alanine and beta-naphthylamine. The crucial step involves the formation of an amide bond between these two molecules.

A common and effective method for this amide bond formation is through the use of coupling reagents, which are staples in peptide synthesis. One such widely used reagent is dicyclohexylcarbodiimide (DCC). The reaction mechanism initiates with the activation of the carboxylic acid group of N-benzoyl-L-alanine by DCC. This forms a highly reactive O-acylisourea intermediate. Subsequently, the amino group of beta-naphthylamine performs a nucleophilic attack on this intermediate, leading to the formation of the desired amide bond and the byproduct, dicyclohexylurea (DCU), which precipitates out of the reaction mixture.

A general synthetic scheme is as follows:

Preparation of N-benzoyl-L-alanine: L-alanine is treated with benzoyl chloride in a basic solution. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the N-benzoylated product.

Amide Coupling: N-benzoyl-L-alanine is then coupled with beta-naphthylamine using a coupling agent like DCC in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.

Purification: The final product, this compound, is isolated and purified from the reaction mixture, often involving filtration to remove the DCU precipitate followed by crystallization or chromatography.

Alternative coupling reagents and methodologies exist, each with its own advantages. For instance, catalyst systems involving titanium tetrachloride (TiCl₄) or boronic acids have been reported for the direct amidation of carboxylic acids and amines. These methods can sometimes offer milder reaction conditions or different substrate scope compatibility.

The stereochemistry at the alpha-carbon of the alanine (B10760859) moiety is a critical feature of this compound. Maintaining the L-configuration is often crucial for its intended biological or chemical applications.

Stereoselective Synthesis: The most straightforward approach to ensure the desired stereochemistry is to start with the enantiomerically pure L-alanine. The subsequent benzoylation and amide coupling reactions are generally designed to proceed without affecting the chiral center. Careful selection of reagents and reaction conditions is necessary to prevent racemization. For instance, avoiding excessively high temperatures or strongly basic or acidic conditions during the synthesis and work-up is important.

Resolution of Intermediates: In cases where a racemic or enantiomerically impure mixture of an intermediate is obtained, chiral resolution techniques can be employed. These methods separate enantiomers based on their different interactions with a chiral resolving agent or a chiral stationary phase.

Diastereomeric Salt Formation: A common method involves reacting a racemic carboxylic acid intermediate (like N-benzoyl-DL-alanine) with a chiral base (e.g., a chiral amine like (+)- or (-)-α-methylbenzylamine). This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. This method is highly effective for both analytical and preparative-scale separations of chiral compounds.

Structural Modifications and Analog Design for Research Purposes

The molecular scaffold of this compound offers multiple sites for structural modification, enabling the design and synthesis of a diverse library of analogs for research purposes. These modifications can be strategically introduced to probe structure-activity relationships (SAR), optimize properties such as solubility or cell permeability, or to develop new chemical tools for specific applications.

Key Modification Sites:

Benzoyl Ring: The phenyl ring of the benzoyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions. These modifications can alter the electronic properties and steric bulk of this part of the molecule.

Alanine Side Chain: While the parent compound has a methyl group, this can be replaced with other alkyl or aryl groups to explore the impact of hydrophobicity and size in this region.

Naphthyl Group: The naphthalene ring system provides a large, hydrophobic surface. Modifications can include substitutions on the aromatic rings or even replacement of the entire naphthyl group with other aromatic or heterocyclic systems to investigate the role of this moiety in molecular interactions.

Examples of Analog Design in Related Compounds:

Research on structurally related N-acyl-amino acid and naphthylamide derivatives has demonstrated the utility of analog design. For instance, studies on N-(2-benzoylphenyl)alanine derivatives have explored their anti-inflammatory activity, where modifications to the benzoyl and alanine portions were key to modulating efficacy. Similarly, various naphthylamide derivatives have been synthesized and evaluated for their potential as antifungal agents, with structural changes influencing their biological activity and target specificity.

The following interactive table showcases hypothetical examples of structural modifications and their potential research focus, based on findings from related compound classes.

Modification Site Modification Potential Research Focus
Benzoyl Ring (para-position)Introduction of a nitro group (-NO₂)Investigating the influence of electron-withdrawing groups on enzymatic inhibition.
Benzoyl Ring (para-position)Introduction of a methoxy group (-OCH₃)Probing the effect of electron-donating groups on binding affinity.
Alanine Side ChainReplacement of methyl with an isobutyl groupStudying the impact of increased hydrophobicity on cell permeability.
Naphthyl GroupSubstitution with a hydroxyl group (-OH)Enhancing aqueous solubility and exploring new hydrogen bonding interactions.
Naphthyl GroupReplacement with a quinoline ring systemInvestigating the role of the aromatic system in protein-protein interactions.

Impact of Molecular Architecture on Research Applications

The three-dimensional structure and electronic properties of this compound are intrinsically linked to its utility in research. The specific arrangement of its constituent parts—the benzoyl group, the L-alanine linker, and the beta-naphthylamide moiety—dictates how it interacts with its environment, particularly with biological macromolecules like enzymes.

The chiral L-alanine unit introduces a specific stereochemical constraint. This is often critical for recognition by enzymes, which themselves are chiral and frequently exhibit high stereospecificity. The methyl side chain of alanine also contributes to the local steric environment.

The beta-naphthylamide group is a large, planar, and hydrophobic moiety. This feature can significantly enhance the compound's ability to bind to hydrophobic pockets in proteins. The extended aromatic system of the naphthalene ring is also capable of engaging in pi-stacking interactions. The amide linkage itself provides a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a binding site.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

Studies on various N-acyl-amino acid derivatives and enzyme substrates containing a naphthylamide group have provided valuable insights into the impact of molecular architecture. For example, in many enzymatic assays, the naphthylamide group serves as a fluorogenic or chromogenic leaving group, where its cleavage by the enzyme results in a detectable signal. The efficiency of this cleavage can be highly dependent on the nature of the N-acyl-amino acid portion of the molecule, which dictates the substrate's recognition and binding by the enzyme.

Research has shown that variations in the amino acid side chain and the N-acyl group can dramatically alter the rate of enzymatic hydrolysis. This highlights the importance of the precise molecular architecture for effective enzyme-substrate interaction.

The following table summarizes the key molecular features of this compound and their likely contributions to its research applications.

Molecular Feature Structural Contribution Potential Impact on Research Applications
Benzoyl GroupAromatic, rigid structureParticipates in hydrophobic and pi-stacking interactions, influencing binding affinity.
L-Alanine MoietyChiral center, specific stereochemistryProvides stereospecific recognition by enzymes and other chiral molecules.
Beta-Naphthylamide GroupLarge, planar, hydrophobic aromatic systemEnhances binding to hydrophobic pockets; can act as a reporter group in enzymatic assays.
Amide LinkagesHydrogen bond donor and acceptor capabilitiesCrucial for specific interactions within binding sites and for maintaining molecular conformation.

Enzymatic Interactions and Substrate Utilization

Characterization of Benzoyl-L-alanine Beta-Naphthylamide as a Proteolytic Substrate

The interaction of this compound with different proteases is a key aspect of its application in research. While it can serve as a substrate for certain enzymes, it is resistant to hydrolysis by others, providing a means to differentiate between various proteolytic activities.

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases has been a subject of study, indicating that this class of compounds can serve as substrates for these enzymes. nih.gov The susceptibility of this compound to hydrolysis by specific aminopeptidases would depend on the enzyme's preference for an N-terminally blocked alanine (B10760859) residue. For instance, L-alanine-β-naphthylamide is a known substrate for aminopeptidases. nih.govscbt.com The presence of the benzoyl group in this compound, however, may influence its recognition and cleavage by these enzymes.

Serine proteases, such as trypsin and chymotrypsin (B1334515), have well-defined substrate specificities. Trypsin typically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. While Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) is a well-established chromogenic substrate for trypsin forlabs.co.uksigmaaldrich.comsigmaaldrich.com, it is unlikely that this compound would be readily hydrolyzed by trypsin due to the absence of a positively charged amino acid residue.

Similarly, chymotrypsin preferentially cleaves at the carboxyl side of large hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. Research on other beta-naphthylamide substrates, such as Nα-benzyloxycarbonyl-p-guanidino-L-phenylalanine β-naphthylamide, has shown that they are not hydrolyzed by α-chymotrypsin. documentsdelivered.com This suggests that this compound is also likely to be a poor substrate for chymotrypsin.

Cysteine proteases, such as papain and cathepsins, represent another major class of proteolytic enzymes. Papain has broad specificity and is known to hydrolyze a variety of peptide bonds. Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA) is utilized to determine the activities of both cathepsin B and papain. sigmaaldrich.com Cathepsin C, another lysosomal cysteine protease, utilizes substrates like Gly-Phe β-naphthylamide. abcam.com The interaction of this compound with specific cysteine proteases would require empirical investigation to determine its suitability as a substrate.

The role of this compound as a substrate for other, more specialized enzymes is not extensively documented. It is important to distinguish it from structurally similar compounds that have been studied. For example, β-benzoyl-L-alanine, which lacks the naphthylamide group, has been identified as a substrate for kynureninase from Pseudomonas fluorescens. However, the enzymatic reaction and the cleaved bond in this case are different from the typical proteolytic hydrolysis of a beta-naphthylamide substrate.

Kinetic and Mechanistic Elucidation of Enzymatic Cleavage

The study of enzyme kinetics provides valuable insights into the efficiency and mechanism of substrate hydrolysis. For a substrate like this compound, determining key kinetic parameters is essential for its use in quantitative enzyme assays.

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The parameters derived from this model, including the Michaelis constant (K_m), maximum velocity (V_max), and the catalytic constant (k_cat), are crucial for characterizing the interaction between an enzyme and its substrate.

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's binding affinity to the enzyme. A lower K_m value generally indicates a higher affinity.

V_max (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat (Catalytic Constant): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The specificity constant (k_cat/K_m) is often considered the best measure of an enzyme's catalytic efficiency for a particular substrate. It reflects both binding and catalysis.

To determine these parameters for this compound, a series of experiments would be conducted where the initial rate of hydrolysis is measured at various substrate concentrations. The resulting data would then be fitted to the Michaelis-Menten equation to calculate K_m and V_max. The k_cat value can be determined if the concentration of the enzyme is known (V_max = k_cat * [E]).

Investigation of Rate-Determining Steps and Transient Intermediates

For serine proteases like α-chymotrypsin, the hydrolysis of amide and ester substrates is characterized by a "Ping-Pong" mechanism, which involves a biphasic process with two distinct steps. libretexts.org The initial, often rapid, step is the acylation of the enzyme's active site serine residue (Ser-195 in chymotrypsin) by the substrate. libretexts.org This results in the formation of a covalent acyl-enzyme intermediate and the release of the first product, in this case, beta-naphthylamine. libretexts.org The subsequent, and often rate-determining, step is the deacylation of the enzyme, where a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the second product (Benzoyl-L-alanine) and regenerating the free enzyme. libretexts.org

The formation of a tetrahedral intermediate is a critical transition state in both the acylation and deacylation steps. semanticscholar.org In the acylation phase, the serine hydroxyl group attacks the carbonyl carbon of the substrate's scissile bond, forming a transient tetrahedral species. semanticscholar.org The collapse of this intermediate leads to the formation of the acyl-enzyme. A similar tetrahedral intermediate is formed during the water-mediated attack in the deacylation step. semanticscholar.org

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, Temperature, Ionic Strength)

The catalytic efficiency of enzymes is profoundly influenced by the surrounding environmental conditions. Factors such as pH, temperature, and ionic strength can significantly alter the rate of hydrolysis of this compound by affecting the ionization state of active site residues, the enzyme's conformational stability, and substrate binding.

pH: The activity of most enzymes exhibits a bell-shaped dependence on pH, with an optimal pH at which the catalytic activity is maximal. For α-chymotrypsin, the optimal pH for the hydrolysis of many substrates is in the range of 7.5 to 9.0. researchgate.netsigmaaldrich.com This pH profile is largely governed by the ionization state of the catalytic triad (B1167595) residues, particularly the histidine residue (His-57) which acts as a general base during catalysis. libretexts.org At pH values below the optimum, the protonation of this histidine can impair its ability to accept a proton from the active site serine, thus reducing the enzyme's nucleophilicity. Conversely, at very high pH values, denaturation of the enzyme can occur. researchgate.net

Papain also demonstrates a pH-dependent activity profile, which can vary depending on the specific substrate being hydrolyzed. uga.edu The active site of papain contains a critical cysteine residue (Cys-25) and a histidine residue (His-159) that form a catalytic dyad. The catalytic activity is dependent on the formation of a thiolate-imidazolium ion pair, a process that is highly sensitive to pH.

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. The temperature optimum for bovine α-chymotrypsin is around 50°C. sigmaaldrich.com For papain, the optimal temperature for activity is generally in the range of 55-65°C, though it can show significant activity at lower temperatures as well. uga.eduresearchgate.netresearchgate.net The relationship between temperature and the rate of enzymatic reactions can be described by the Arrhenius equation, which relates the rate constant to the activation energy of the reaction.

Ionic Strength: The ionic strength of the medium can influence enzymatic reactions in several ways, including affecting the binding of charged substrates and modulating the stability and conformation of the enzyme. For α-chymotrypsin, an increase in ionic strength has been shown to continuously increase the reaction rate with certain substrates. semanticscholar.orgnih.gov This effect can be attributed to the weakening of repulsive electrostatic forces between charged groups on the enzyme and substrate, or to changes in the dissociation of ionizable groups within the enzyme. semanticscholar.orgnih.gov

The following table summarizes the typical influence of environmental factors on the activity of chymotrypsin and papain, which would be expected to be similar for the hydrolysis of this compound.

EnzymeOptimal pHOptimal Temperature (°C)Effect of Increasing Ionic Strength
α-Chymotrypsin7.5 - 9.0 researchgate.netsigmaaldrich.com~50 sigmaaldrich.comIncreased reaction rate semanticscholar.orgnih.gov
Papain6.0 - 7.0 (for casein) uga.edu55 - 65 uga.eduresearchgate.netresearchgate.netCan be inhibitory depending on the salt and concentration

Conformational Dynamics of Enzyme-Substrate Complexes

The binding of a substrate to an enzyme's active site is not a simple lock-and-key event but rather a dynamic process that can induce conformational changes in both the enzyme and the substrate. These dynamics are crucial for catalysis, facilitating the proper orientation of the substrate for attack and stabilizing the transition state.

For α-chymotrypsin, the binding of a substrate to its active site, which is located in a cleft between two β-barrel domains, can induce significant conformational changes. The flexibility of loops surrounding the active site is believed to play a critical role in substrate specificity and catalytic activity. nih.gov Studies have shown that the dynamical flexibility at the active site of α-chymotrypsin is directly correlated with its catalytic efficiency. nih.govresearchgate.net The binding of a substrate or a substrate mimic can alter the conformational dynamics at the active site, which can be monitored using spectroscopic techniques such as fluorescence anisotropy. nih.gov

Molecular dynamics simulations of papain in complex with a substrate have revealed that the substrate remains in the active site through a network of interactions with key amino acid residues. nih.gov The stability of this complex is reflected in the root-mean-square deviation (RMSD) and radius of gyration (Rg) values, which remain relatively constant over the simulation time when the complex is stable. nih.gov However, the presence of certain organic solvents can disrupt these interactions and lead to the substrate moving out of the active site cavity, which correlates with a decrease in enzymatic activity. nih.gov The conformational flexibility of the enzyme allows it to accommodate the substrate and position the catalytic residues optimally for the hydrolysis reaction.

Analytical and Biochemical Assay Methodologies Utilizing Benzoyl L Alanine Beta Naphthylamide

Spectrophotometric Detection Systems for Enzymatic Hydrolysis

Spectrophotometry is a widely used technique for measuring the concentration of a substance in a solution by determining its absorbance of light at a specific wavelength. In the context of Benzoyl-L-alanine beta-naphthylamide, spectrophotometric methods are employed to detect the product of enzymatic hydrolysis, beta-naphthylamine.

The enzymatic cleavage of this compound liberates free beta-naphthylamine. While beta-naphthylamine itself is colorless, it can be converted into a colored compound through a chemical process known as diazotization followed by a coupling reaction. This forms the basis of a colorimetric assay.

The process typically involves the following steps:

Enzymatic Reaction: The enzyme of interest is incubated with this compound, leading to the release of beta-naphthylamine.

Diazotization: The reaction is stopped, and the released beta-naphthylamine is treated with a nitrite (B80452) salt (e.g., sodium nitrite) in an acidic medium. This converts the primary aromatic amine (beta-naphthylamine) into a diazonium salt. researchgate.netnottingham.ac.ukorganic-chemistry.org

Coupling Reaction: A coupling agent, such as N-(1-Naphthyl)ethylenediamine or a similar compound, is then added. The diazonium salt reacts with the coupling agent to form a stable and intensely colored azo dye. quora.com The intensity of the color produced is directly proportional to the amount of beta-naphthylamine released, and thus to the enzyme's activity.

Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength where the azo dye exhibits maximum absorbance. For instance, a method for the determination of 1-naphthylamine (B1663977) (a similar compound) involves measuring the absorbance of the formed azo dye at 492.5 nm. researchgate.netnottingham.ac.uk By comparing the absorbance of the sample to a standard curve prepared with known concentrations of beta-naphthylamine, the enzymatic activity can be quantified.

This colorimetric method provides a sensitive and reliable means of measuring enzyme kinetics. The table below summarizes the key steps and reagents involved in the colorimetric quantification of beta-naphthylamine.

StepProcedureReagents
Enzymatic Hydrolysis Incubation of enzyme with substrateThis compound, Enzyme, Buffer
Diazotization Conversion of beta-naphthylamine to a diazonium saltSodium nitrite, Hydrochloric acid
Coupling Formation of a colored azo dyeN-(1-Naphthyl)ethylenediamine or other coupling agent
Quantification Measurement of absorbanceSpectrophotometer

An alternative to the post-reaction colorimetric method is the direct monitoring of the reaction progress using Ultraviolet-Visible (UV-Vis) spectroscopy. This method relies on the difference in the UV-Vis absorption spectra between the substrate, this compound, and one of its products, beta-naphthylamine.

As the enzymatic reaction proceeds, the concentration of the substrate decreases while the concentration of the products increases. If there is a significant difference in the molar absorptivity of the substrate and the product at a particular wavelength, the change in absorbance at that wavelength can be monitored over time to determine the reaction rate.

For example, the hydrolysis of the amide bond in this compound results in the formation of beta-naphthylamine. By continuously measuring the increase in absorbance at a wavelength where beta-naphthylamine absorbs strongly and the substrate absorbs weakly, a real-time kinetic profile of the enzyme activity can be obtained. This approach offers the advantage of continuous monitoring without the need for additional chemical derivatization steps.

The choice of wavelength is critical and is determined by analyzing the UV-Vis spectra of the substrate and the product. A wavelength is selected where the change in absorbance is maximal upon hydrolysis. This allows for the sensitive and continuous measurement of enzyme activity.

Fluorometric Detection Systems for Enhanced Sensitivity

Fluorometric assays offer significantly higher sensitivity compared to spectrophotometric methods. These assays are based on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength and emit light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the fluorophore.

In the context of this compound, the released beta-naphthylamine can be detected fluorometrically. Beta-naphthylamine is a fluorescent molecule, and its fluorescence can be measured to quantify its concentration. This direct fluorometric detection of the product provides a highly sensitive method for assaying enzyme activity.

The general procedure for a fluorometric assay using this compound involves:

Enzymatic Reaction: The enzyme is incubated with the substrate, leading to the release of beta-naphthylamine.

Fluorescence Measurement: The fluorescence of the solution is measured at appropriate excitation and emission wavelengths for beta-naphthylamine. The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.

Fluorometric assays using naphthylamide substrates have been successfully employed to detect various peptidase activities. nih.gov The high sensitivity of this method makes it particularly suitable for detecting low levels of enzyme activity or for use in high-throughput screening applications where sample volumes are small.

The table below compares the key features of spectrophotometric and fluorometric detection systems for assays using this compound.

FeatureSpectrophotometric DetectionFluorometric Detection
Principle Absorbance of lightEmission of light (fluorescence)
Sensitivity LowerHigher
Detection of Product Indirect (colorimetric) or direct (UV-Vis)Direct (beta-naphthylamine is fluorescent)
Complexity Colorimetric method requires additional stepsSimpler, direct measurement

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for their effects on a specific biological target. Assays utilizing this compound are well-suited for integration into HTS platforms for the discovery of enzyme inhibitors or activators. nih.gov

The key requirements for an HTS assay are that it is simple, robust, and automatable. Both the colorimetric and fluorometric assays described above can be adapted for HTS. The reactions are typically performed in microtiter plates (e.g., 96-well or 384-well plates), allowing for the simultaneous testing of many compounds.

In a typical HTS setup for screening enzyme inhibitors using this compound:

The enzyme, substrate, and a test compound are added to the wells of a microtiter plate.

The plate is incubated to allow the enzymatic reaction to proceed.

The reaction is stopped, and the amount of product formed is measured using either a colorimetric or fluorometric plate reader.

A decrease in the amount of product formed in the presence of a test compound indicates that the compound may be an inhibitor of the enzyme. The data from HTS campaigns can be used to identify "hits" – compounds that show significant activity – which can then be further validated and optimized. The use of chromogenic and fluorogenic substrates is a common strategy in HTS for various enzyme classes. nih.govnih.gov

Method Development for Enzyme Activity Profiling and Substrate Specificity Determination

This compound can be used in method development to characterize the activity and substrate specificity of enzymes. nih.govlibretexts.orgjackwestin.com

Enzyme Activity Profiling: By systematically varying the reaction conditions, such as pH, temperature, and the concentrations of substrate and enzyme, a detailed profile of the enzyme's activity can be generated. This information is crucial for understanding the enzyme's function and for optimizing assay conditions. The kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined by measuring the initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Substrate Specificity Determination: While this compound is a specific substrate for certain enzymes, it can also be used in conjunction with a panel of other chromogenic or fluorogenic substrates to determine the substrate specificity of a newly discovered or characterized enzyme. By comparing the rates of hydrolysis of different substrates by the same enzyme, researchers can gain insights into the enzyme's preferred cleavage sites and the structural features of the substrate that are important for binding and catalysis. nih.gov This information is valuable for understanding the biological role of the enzyme and for designing more specific substrates and inhibitors.

The use of a library of chromogenic substrates allows for a rapid and efficient way to profile the substrate specificity of an enzyme, which is a fundamental aspect of enzyme characterization.

Applications in Biomedical and Pharmaceutical Research

Elucidation of Proteolytic Pathways and Amino Acid Metabolism in Biological Systems

Benzoyl-L-alanine beta-naphthylamide serves as a chromogenic substrate for specific proteases, enzymes that catalyze the breakdown of proteins. When a protease cleaves the amide bond between the alanine (B10760859) and the beta-naphthylamine, the liberated beta-naphthylamine can be detected, often through a color-developing reaction. This principle allows researchers to assay the activity of proteases that exhibit specificity for alanine residues at the cleavage site. By measuring the rate of beta-naphthylamine release, scientists can quantify enzyme activity, study enzyme kinetics, and identify the presence of specific proteases in complex biological samples.

This substrate is analogous to other N-acyl-amino acid-beta-naphthylamides, such as Nα-Benzoyl-DL-arginine β-naphthylamide (BANA), which is widely used to detect trypsin-like enzymes. sigmaaldrich.comgoogle.com The use of this compound enables the specific investigation of alanine-preferring peptidases, contributing to the mapping of proteolytic pathways.

Furthermore, the study of alanine and its derivatives is crucial to understanding amino acid metabolism. β-alanine, for instance, is a key component of coenzyme A, which is essential for fatty acid synthesis and the metabolism of many other cellular components. wikipedia.org Research into bacterial metabolism has identified novel pathways for β-alanine biosynthesis, highlighting the diverse enzymatic strategies employed by organisms. nih.gov Substrates like this compound can be instrumental in identifying and characterizing the enzymes involved in these fundamental metabolic routes.

Investigation of Enzyme Inhibition Mechanisms and Modulator Discovery

The compound is a valuable tool for studying enzyme inhibition and discovering new enzyme modulators. chemimpex.com By acting as a substrate, it allows researchers to screen for and characterize inhibitors of alanine-specific proteases. Potential inhibitors are added to an assay containing the protease and this compound; a reduction in the rate of beta-naphthylamine release indicates inhibitory activity.

This approach is crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, studies on other amino acid analogues, such as β-N-methylamino-l-alanine (BMAA), have demonstrated competitive inhibition of enzymes like alanyl-tRNA synthetase (AlaRS). nih.govchapman.edu In such studies, the inhibitor competes with the natural substrate for the enzyme's active site. By analyzing the enzyme's kinetics in the presence of varying concentrations of both the substrate and the inhibitor, detailed mechanistic insights can be gained. These investigations are fundamental to the discovery of new molecules that can modulate enzyme activity for therapeutic purposes.

Enzyme Substrate/Inhibitor Research Focus Finding
Trypsin, Cathepsin B, PapainNα-Benzoyl-DL-arginine β-naphthylamide (BANA)Proteolytic Activity AssayBANA is a chromogenic substrate hydrolyzed by these enzymes, releasing a detectable chromophore. sigmaaldrich.com
Alanyl-tRNA synthetase (AlaRS)β-N-methylamino-l-alanine (BMAA)Enzyme Inhibition MechanismBMAA acts as a competitive inhibitor of AlaRS, interfering with the activation of the natural substrate, alanine. nih.govchapman.edu
Alanine-specific proteasesThis compoundEnzyme Inhibition ScreeningThe compound is used to identify and characterize molecules that inhibit proteases with a preference for alanine residues. chemimpex.com

Role in the Development of Enzyme-Targeted Therapeutic Agents and Strategies

Information gained from using this compound in enzyme assays directly contributes to the development of targeted therapeutic agents. chemimpex.com Many diseases, including cancer, inflammatory disorders, and infectious diseases, involve the dysregulation of protease activity. By identifying specific proteases involved in a disease pathway and understanding their substrate specificity through the use of tools like this compound, medicinal chemists can design and synthesize highly selective inhibitors.

These inhibitors can serve as lead compounds for new drugs. The structure of this compound itself can act as a scaffold or intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.com The goal is to create molecules that bind tightly and specifically to the target enzyme, modulating its activity and correcting the pathological process with minimal off-target effects. This enzyme-targeted approach is a cornerstone of modern rational drug design.

Research into Molecular Mechanisms of Drug Delivery and Cellular Permeability

The chemical structure of this compound is useful for research into drug delivery and cellular permeability. chemimpex.com The beta-naphthylamide group lends the molecule significant hydrophobicity (water-repelling properties). This characteristic is known to influence how molecules interact with and cross biological membranes, which are primarily composed of lipids.

Researchers can use this compound as a model to study the factors governing the passive diffusion of small molecules across cell membranes. Its ability to permeate membranes can be compared with more hydrophilic (water-attracting) or larger molecules to elucidate the principles of cellular uptake. chemimpex.com Studies on similar peptide-based molecules, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN), have shown they can permeabilize the outer membrane of Gram-negative bacteria. nih.gov This research highlights how modifying amino acid derivatives can alter membrane interactions, providing insights that are critical for designing drugs with improved absorption and cellular penetration.

Compound Research Area Key Structural Feature Finding
This compoundCellular Uptake StudiesNaphthyl group (hydrophobic)The hydrophobic nature is leveraged to study factors influencing membrane permeability. chemimpex.com
Phenylalanine-Arginine Beta-Naphthylamide (PAβN)Bacterial Membrane PermeabilityPeptide structure with a naphthylamide groupPAβN was found to permeabilize the outer membrane of P. aeruginosa, increasing its susceptibility to certain antibiotics. nih.gov

Utilization in Diagnostic Research and Microbial Enzyme Characterization

This compound has applications in diagnostic research, particularly for the characterization of microbial enzymes. A well-established parallel is the BANA test, which uses Nα-Benzoyl-DL-arginine β-naphthylamide to detect the presence of specific periodontal pathogens. nih.gov Bacteria such as Porphyromonas gingivalis, Treponema denticola, and Tannerella forsythia produce a unique trypsin-like enzyme that can hydrolyze BANA. nih.govnih.gov The resulting release of beta-naphthylamine is detected by a colorimetric reaction, providing a rapid, chair-side diagnostic test for these pathogenic bacteria. nih.govnih.gov

Similarly, this compound can be employed to develop diagnostic assays for microbes that produce alanine-specific proteases or peptidases. Such tests could be used to identify specific strains of bacteria or fungi, or to quantify the enzymatic activity associated with a particular infection. This is valuable for both clinical diagnostics and for basic research aimed at characterizing the enzymatic capabilities of different microorganisms. For instance, research into the secretome of fungi like Trichoderma harzianum and Pseudocercospora fijiensis focuses on identifying secreted enzymes, including proteases, that play a role in their interactions. mdpi.com Substrates like this compound are essential tools in the functional characterization of these identified enzymes.

Applications in Chemical and Material Science Research

Utilization as a Reference Standard in Chromatographic Separations

In the field of analytical chemistry, Benzoyl-L-alanine beta-naphthylamide serves as a reference standard in various chromatographic techniques. chemimpex.com Reference standards are crucial for the validation of analytical methods, ensuring the accuracy and reliability of experimental results. The stable and well-characterized nature of this compound makes it a suitable candidate for calibrating instruments and for the qualitative and quantitative analysis of complex mixtures. chemimpex.com

The application of a reference standard like this compound is fundamental in high-performance liquid chromatography (HPLC) and other separation sciences. It aids researchers in confirming the identity of analytes and in determining their concentrations with a high degree of confidence. While specific chromatographic parameters are method-dependent, the use of a consistent standard is a cornerstone of good laboratory practice.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₈N₂O₂
Molecular Weight 318.37 g/mol
CAS Number 201988-47-8

This interactive table provides key molecular information for this compound.

Contributions to the Synthesis of Advanced Materials (e.g., Polymers, Coatings)

While detailed research findings on specific polymers and coatings incorporating this exact compound are not extensively published, the principles of material science suggest its potential utility. The amide linkages can participate in hydrogen bonding, a key interaction for creating ordered and robust polymer networks. Furthermore, the rigid aromatic components can improve the material's resistance to environmental degradation.

Role in Supramolecular Chemistry and Crystal Engineering Studies (as a Naphthylamide Framework)

The naphthylamide framework, a core component of this compound, plays a significant role in the fields of supramolecular chemistry and crystal engineering. This framework facilitates the formation of well-ordered, three-dimensional structures through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the design and synthesis of novel crystalline materials with tailored properties.

Future Research Directions and Emerging Opportunities

Development of Novel Benzoyl-L-alanine Beta-Naphthylamide Analogs for Specific Research Objectives

The core structure of this compound serves as a versatile scaffold for the development of novel analogs with tailored properties. Future research will likely focus on systematic modifications of the benzoyl, alanine (B10760859), and beta-naphthylamide moieties to achieve specific research objectives. For instance, the introduction of different substituents on the benzoyl ring could modulate the compound's electronic properties and binding affinity to target enzymes. Alterations to the alanine linker could influence conformational flexibility, while modifications of the naphthyl group could fine-tune its hydrophobicity and membrane interaction.

Structural Moiety Potential Modifications Anticipated Research Objective
Benzoyl GroupIntroduction of electron-donating or electron-withdrawing groupsEnhance or modulate enzyme inhibition specificity
Alanine LinkerSubstitution with other amino acids (e.g., glycine, valine)Alter conformational flexibility and steric interactions
Beta-NaphthylamidePositional isomers or substitution on the naphthyl ringOptimize membrane permeability and cellular uptake

The synthesis and screening of a library of such analogs could lead to the discovery of more potent and selective enzyme inhibitors, probes for studying specific biological pathways, or even lead compounds for drug discovery.

Advanced Mechanistic Investigations via Biophysical and Computational Approaches

While this compound is known to be a potential enzyme inhibitor, detailed mechanistic studies are largely unexplored. Advanced biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, could be employed to elucidate the precise binding mode of the compound to its target enzymes. These studies would provide invaluable atomic-level insights into the key molecular interactions driving its inhibitory activity.

Computational approaches, including molecular docking and molecular dynamics simulations, will play a crucial role in complementing experimental data. These in silico methods can be used to predict the binding affinity of novel analogs, understand the dynamics of the enzyme-inhibitor complex, and guide the rational design of next-generation compounds with improved properties. A synergistic approach combining experimental and computational methods will be essential for a comprehensive understanding of the structure-activity relationships of this compound and its derivatives.

Expansion of Therapeutic and Diagnostic Research Applications

Given its role as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, future research is expected to further explore the therapeutic potential of novel this compound analogs. chemimpex.com By optimizing its structure, researchers may develop new therapeutic agents with enhanced efficacy and reduced side effects for a range of diseases.

In the realm of diagnostics, the beta-naphthylamide group can act as a fluorogenic or chromogenic reporter. This property can be harnessed to develop sensitive enzyme assays and diagnostic tools. For example, analogs could be designed as specific substrates for disease-related enzymes, where the enzymatic cleavage of the amide bond would release the beta-naphthylamine moiety, leading to a detectable signal. Such probes could be valuable for early disease detection and monitoring treatment responses.

Integration with Omics Technologies for Systems-Level Understanding

The integration of this compound research with "omics" technologies, such as proteomics and metabolomics, represents a significant frontier. By using analogs as chemical probes in combination with proteomic techniques, researchers can identify the cellular targets of these compounds on a global scale. This approach, often referred to as chemical proteomics, can uncover novel enzyme targets and off-target effects, providing a deeper understanding of the compound's mechanism of action.

Metabolomic studies can be employed to investigate the downstream effects of inhibiting a specific enzyme with a this compound analog. By analyzing the global changes in the cellular metabolome upon treatment, researchers can gain insights into the broader biological pathways and cellular processes that are affected. This systems-level understanding will be critical for a comprehensive evaluation of the compound's biological activity and its potential therapeutic applications.

Q & A

Q. Validation Methods :

  • Purity : Assessed by HPLC (>95% purity threshold) or TLC (single spot under UV).
  • Structural Confirmation : NMR (¹H/¹³C) for functional groups, mass spectrometry (ESI-MS) for molecular weight verification.

Reference : Similar protocols for peptide-beta-naphthylamide synthesis are detailed in .

Basic: How are beta-naphthylamide substrates selected for enzyme activity assays, and what controls are essential?

Answer:
Substrate selection depends on:

  • Enzyme Specificity : Match the amino acid sequence (e.g., Benzoyl-L-alanine for aminopeptidases) to the enzyme’s active site.
  • Detection Method : Beta-naphthylamide releases fluorescent/colorimetric products upon hydrolysis (e.g., 2-naphthylamine, detected at 520 nm).

Q. Critical Controls :

  • Blank Reactions : Exclude enzyme to rule out non-specific hydrolysis.
  • Inhibitor Controls : Use EDTA for metalloproteases or PMSF for serine proteases to confirm enzyme dependency.

Example : L-alanine-4-nitroanilide (LANA) and leucine-beta-naphthylamide are compared for bacterial peptidase differentiation .

Advanced: How can contradictory results in enzymatic hydrolysis assays using beta-naphthylamide substrates be resolved?

Answer: Contradictions often arise from:

  • Substrate Degradation : Verify substrate stability under assay conditions (e.g., pH, temperature) via pre-incubation controls.
  • Interfering Compounds : Test for chelating agents (e.g., Zn²⁺ depletion affecting metalloproteases) or reducing agents altering enzyme activity.
  • Data Normalization : Use internal standards (e.g., fluorescent markers) to account for plate-reader variability.

Case Study : A refutation of catalysis by beef spleen caffeicin B on benzoylarginine-beta-naphthylamide emphasized re-testing under varied buffer systems and protease inhibitors .

Advanced: What experimental design strategies optimize aminopeptidase activity assays using beta-naphthylamide substrates?

Answer: Use factorial designs to assess variables:

Variable Range Tested Impact on Activity
pH5.0–8.5Optimal at 7.0–7.5
NaCl0–200 mMInhibition >150 mM
Temperature25–45°CPeak at 37°C

Q. Methodology :

  • Response Surface Modeling (RSM) : Statistically identifies interactions between variables (e.g., pH × temperature).
  • Validation : Replicate runs (n ≥ 3) to ensure reproducibility.

Reference : A Lactobacillus helveticus study used 19 experimental runs to model aminopeptidase activity .

Advanced: How are computational methods applied to study beta-naphthylamide-protein interactions, and what metrics validate binding?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses.
  • Affinity Metrics : Binding energy (ΔG ≤ -7 kcal/mol indicates strong interaction).
  • Validation : Compare with experimental IC₅₀ values or mutagenesis data (e.g., alanine scanning).

Example : Arginine-beta-naphthylamide showed -7.1 kcal/mol binding to a Fusobacterium nucleatum efflux protein, validated via in silico docking .

Basic: What are the best practices for handling and storing beta-naphthylamide derivatives to ensure assay reproducibility?

Answer:

  • Storage : Store solids at -20°C in desiccators; solutions in DMSO at -80°C (avoid freeze-thaw cycles).
  • Stability Testing : Monitor absorbance/fluorescence of stock solutions weekly to detect degradation.
  • Safety : Use gloves/eye protection; beta-naphthylamine derivatives are potential irritants .

Advanced: How do structural modifications (e.g., D- vs. L-amino acids) in beta-naphthylamide substrates influence enzyme kinetics?

Answer:

  • Stereospecificity : L-amino acids often show higher Vₘₐₓ due to enzyme active-site chirality.
  • Kinetic Assays : Compare Kₘ and k꜀ₐₜ using Michaelis-Menten plots. For example, D-alanine-beta-naphthylamide may exhibit 10-fold lower affinity than L-isomers.
  • Structural Modeling : Overlay substrate-enzyme complexes to identify steric clashes or hydrogen-bond mismatches.

Reference : Studies on N-benzyloxycarbonyl-DL-alanine highlight enantiomer-specific activity differences .

Advanced: What statistical approaches are recommended for analyzing high-throughput screening data involving beta-naphthylamide libraries?

Answer:

  • Z-factor Analysis : Assess assay robustness (Z > 0.5 indicates high quality).
  • Cluster Analysis : Group compounds by kinetic profiles (e.g., fast vs. slow hydrolyzers).
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to minimize Type I errors in large datasets.

Example : A study on fluorogenic substrates used ANOVA to identify significant pH-dependent activity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.